molecular formula C16H22N3NaO4 B2585116 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate CAS No. 2197052-40-5

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate

Cat. No.: B2585116
CAS No.: 2197052-40-5
M. Wt: 343.359
InChI Key: WTRAQJRKBGLWAC-UHFFFAOYSA-M
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is a complex organic compound with significant applications in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in an organic solvent like dichloromethane, under basic conditions provided by a base such as triethylamine.

  • Coupling with Pyridine Derivative: : The Boc-protected piperazine is then coupled with a pyridine derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Formation of the Sodium Salt: : The final step involves the deprotection of the Boc group under acidic conditions, followed by neutralization with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of piperazine and pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its derivatives are investigated for their activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring at a different position.

    Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate: Another positional isomer with the pyridine ring at the 2-position.

    Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(quinolin-4-yl)acetate: A compound with a quinoline ring instead of pyridine.

Uniqueness

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of the Boc-protected piperazine and the pyridine ring offers a versatile scaffold for further functionalization and exploration in various research fields.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12;/h4-7,13H,8-11H2,1-3H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAQJRKBGLWAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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